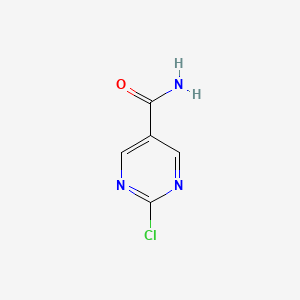

2-Chloropyrimidine-5-carboxamide

概要

説明

2-Chloropyrimidine-5-carboxamide is a chemical compound with the empirical formula C5H4ClN3O . It is a heterocyclic compound that belongs to the class of pyrimidines . It is used in early discovery research as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Chloropyrimidine-5-carboxamide consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a carboxamide group attached to the 5th position and a chlorine atom attached to the 2nd position of the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloropyrimidine-5-carboxamide, such as its melting point, boiling point, and density, are not detailed in the available literature .科学的研究の応用

Inhibition of NF-kappaB and AP-1 Gene Expression

2-Chloropyrimidine-5-carboxamide derivatives have been studied for their role in inhibiting the transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) explored the structure-activity relationship of these compounds, highlighting their potential in modulating gene expression with implications for various diseases, including inflammatory disorders and cancer (Palanki et al., 2000).

Anti-Inflammatory Properties

The compound 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, a pyrimidine nucleoside related to 2-Chloropyrimidine-5-carboxamide, has been identified as an anti-inflammatory agent. This compound, explored by Rajeswaran and Srikrishnan (2008), is used in treating adjuvant-induced arthritis, demonstrating the therapeutic potential of pyrimidine derivatives in inflammation-related conditions (Rajeswaran & Srikrishnan, 2008).

Potential in Treating Diabetes and Metabolic Disorders

Research by Sabnis (2021) introduced novel pyrimidine-5-carboxamide compounds as inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for treating metabolic disorders such as type 2 diabetes and chronic kidney disease. This study underscores the significance of 2-Chloropyrimidine-5-carboxamide derivatives in developing new therapeutic strategies for these prevalent conditions (Sabnis, 2021).

Antitubercular Activity

Srinu et al. (2019) synthesized and evaluated a series of 2-Chloropyrimidine-5-carboxamide derivatives for their antitubercular activity. Their findings suggest that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, indicating the potential of these compounds in the treatment of tuberculosis (Srinu et al., 2019).

Antimicrobial Activity

Abdel-rahman et al. (2002) studied the antimicrobial activities of certain pyrimidine derivatives, including those related to 2-Chloropyrimidine-5-carboxamide. These compounds showed potential in combating various microbial infections, highlighting their importance in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Safety and Hazards

2-Chloropyrimidine-5-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

将来の方向性

While the specific future directions for 2-Chloropyrimidine-5-carboxamide are not detailed in the available literature, there are general suggestions for the development of new pyrimidines as anti-inflammatory agents . These include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

作用機序

Target of Action

2-Chloropyrimidine-5-carboxamide is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.

Mode of Action

Pyrimidines generally exert their anti-inflammatory effects by inhibiting the expression and activities of their targets . For example, nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the generation of prostaglandin E2 from arachidonic acid .

Biochemical Pathways

The biochemical pathways affected by 2-Chloropyrimidine-5-carboxamide are likely related to inflammation. Inflammation is a normal response of the body to protect tissues against disease or infection. It begins with the generation and release of chemical agents from cells in the diseased, infected, or wounded tissue . By inhibiting key inflammatory mediators, 2-Chloropyrimidine-5-carboxamide can potentially disrupt these pathways and reduce inflammation.

Pharmacokinetics

For instance, the rate and extent of absorption can influence how quickly and effectively the compound reaches its targets, while metabolism and excretion can determine its duration of action and potential for toxicity .

Result of Action

The molecular and cellular effects of 2-Chloropyrimidine-5-carboxamide’s action are likely related to its anti-inflammatory properties. By inhibiting key inflammatory mediators, the compound may reduce inflammation and its associated symptoms. More research is needed to fully understand these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloropyrimidine-5-carboxamide. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets. Specific information on how these factors influence the action of 2-chloropyrimidine-5-carboxamide is currently lacking .

特性

IUPAC Name |

2-chloropyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBRIPQIRNNMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropyrimidine-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

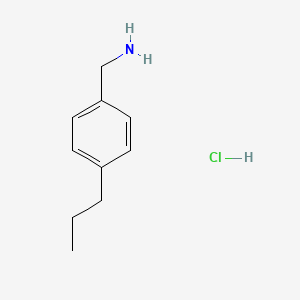

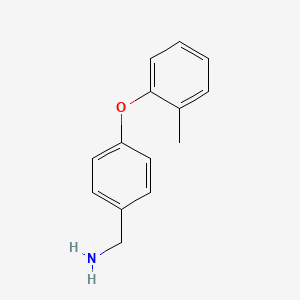

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B3158194.png)

![Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3158201.png)

![Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3158215.png)